![molecular formula C21H23Cl2N3O3S B1672743 1-(2,4-dichlorobenzyl)-2-methyl-N-(pentylsulfonyl)-1H-benzo[d]imidazole-6-carboxamide CAS No. 193012-35-0](/img/structure/B1672743.png)

1-(2,4-dichlorobenzyl)-2-methyl-N-(pentylsulfonyl)-1H-benzo[d]imidazole-6-carboxamide

Descripción general

Descripción

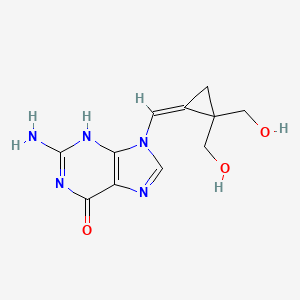

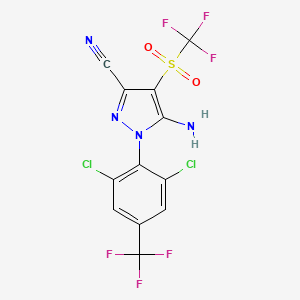

The compound “1-(2,4-dichlorobenzyl)-2-methyl-N-(pentylsulfonyl)-1H-benzo[d]imidazole-6-carboxamide” is a complex organic molecule that contains several functional groups, including a benzimidazole ring, a carboxamide group, and a sulfonyl group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.

Synthesis Analysis

While specific synthesis methods for this compound are not available, the synthesis of similar benzimidazole derivatives often involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives . The sulfonyl group could potentially be introduced through a sulfonation reaction .

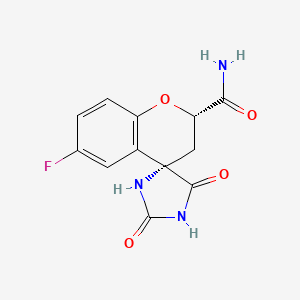

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The benzimidazole ring system is a heterocyclic compound containing a benzene ring fused to an imidazole ring. The dichlorobenzyl group is a benzyl group substituted with two chlorine atoms .

Chemical Reactions Analysis

The chemical reactions of this compound are likely to be influenced by the presence of the benzimidazole ring and the various substituents. For example, the benzimidazole ring is known to participate in a variety of reactions, including electrophilic substitution and nucleophilic addition .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzimidazole ring could contribute to its stability and reactivity. The dichlorobenzyl and pentylsulfonyl groups could influence its solubility and reactivity .

Aplicaciones Científicas De Investigación

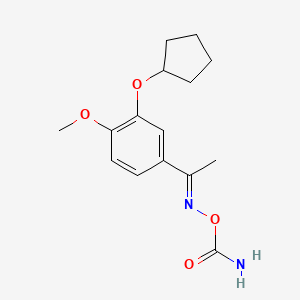

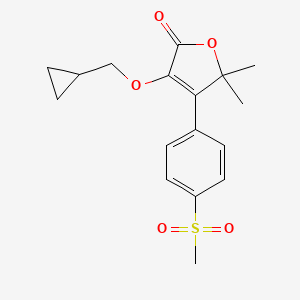

Diabetes Mellitus Treatment

FK-614 has been used in Phase 2 clinical trials for the treatment of Diabetes Mellitus . The purpose of the study was to assess the safety and efficacy of FK614 in type 2 diabetic subjects receiving sulfonylurea (SU) monotherapy .

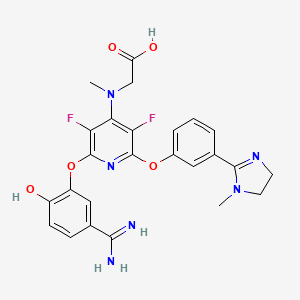

Insulin Sensitizers

FK-614 acts as a PPARγ agonist and an insulin sensitizer . This means it can enhance the body’s response to insulin, which is crucial for controlling blood sugar levels.

Treatment of Postherpetic Neuralgia

FK-614 has been studied in a Phase 2 clinical trial for the treatment of Postherpetic Neuralgia . This condition is a type of nerve pain that occurs following shingles, a painful rash that comes from reactivation of the varicella-zoster virus.

Nervous System Diseases

FK-614 has potential therapeutic applications in the field of Nervous System Diseases . However, more research is needed to understand its exact role and efficacy in this area.

Endocrinology and Metabolic Disease

FK-614 has been associated with the field of Endocrinology and Metabolic Disease . This suggests that it could have potential applications in treating various hormonal and metabolic disorders.

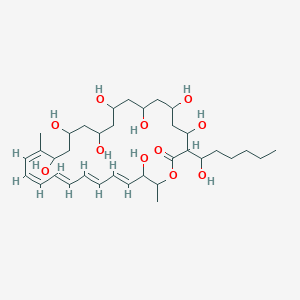

Research Tool in Animal Studies

FK-614 has been used as a research tool in animal studies to investigate the effect of PPARγ agonists on peripheral and hepatic insulin action .

Direcciones Futuras

The future research directions for this compound could include exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties. Further studies could also explore its potential applications in various fields, such as medicine or materials science .

Propiedades

IUPAC Name |

3-[(2,4-dichlorophenyl)methyl]-2-methyl-N-pentylsulfonylbenzimidazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23Cl2N3O3S/c1-3-4-5-10-30(28,29)25-21(27)15-7-9-19-20(11-15)26(14(2)24-19)13-16-6-8-17(22)12-18(16)23/h6-9,11-12H,3-5,10,13H2,1-2H3,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYGZODVVDUIDDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCS(=O)(=O)NC(=O)C1=CC2=C(C=C1)N=C(N2CC3=C(C=C(C=C3)Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23Cl2N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60940978 | |

| Record name | 1-[(2,4-Dichlorophenyl)methyl]-2-methyl-N-(pentane-1-sulfonyl)-1H-benzimidazole-6-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60940978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-dichlorobenzyl)-2-methyl-N-(pentylsulfonyl)-1H-benzo[d]imidazole-6-carboxamide | |

CAS RN |

193012-35-0 | |

| Record name | 3-(2,4-Dichlorobenzyl)-2-methyl-N-(pentylsulfonyl)-3 H-benzimidazole-5-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193012350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FK-614 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12557 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-[(2,4-Dichlorophenyl)methyl]-2-methyl-N-(pentane-1-sulfonyl)-1H-benzimidazole-6-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60940978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FK-614 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5Q32BZX79 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

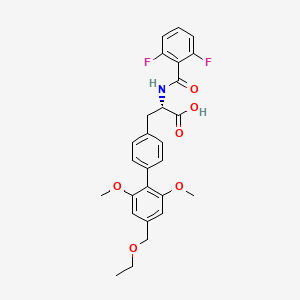

Q1: What makes FK614 different from other PPARγ agonists like rosiglitazone and pioglitazone?

A: While FK614, rosiglitazone, and pioglitazone all activate PPARγ, FK614 exhibits distinct properties. For instance, FK614 induces a unique conformational change in PPARγ upon binding, different from the changes induced by rosiglitazone or pioglitazone. [] Furthermore, FK614 demonstrates varying efficacies in recruiting transcriptional coactivators to PPARγ. [, ] It recruits lower levels of CBP and SRC-1 compared to rosiglitazone and pioglitazone, while exhibiting similar efficacy in recruiting PGC-1α. [] This differential coactivator recruitment contributes to the unique pharmacological profile of FK614.

Q2: What are the implications of FK614's distinct activity profile on insulin sensitivity?

A: Research suggests that FK614's stage-dependent selectivity in adipocytes might contribute to its beneficial effects on insulin sensitivity. It effectively enhances insulin sensitization during adipocyte differentiation. [] Unlike rosiglitazone and pioglitazone, FK614 does not reduce phosphodiesterase 3B expression in mature adipocytes, potentially mitigating insulin resistance associated with adipocyte hypertrophy. [] Further research is needed to fully understand the long-term implications of these findings.

Q3: Besides its effects on adipocytes, does FK614 impact glucose metabolism in other tissues?

A: Research in animal models suggests that FK614 might improve peripheral glucose utilization while decreasing hepatic insulin extraction. [] This suggests a potential role for FK614 in regulating glucose metabolism beyond adipocytes, but further studies are needed to confirm these findings and elucidate the underlying mechanisms.

Q4: What is the current understanding of the mechanism by which FK614 ameliorates insulin resistance?

A: While the exact mechanism remains to be fully elucidated, research points towards FK614's unique interaction with PPARγ and its differential coactivator recruitment as key factors. [, , ] These interactions translate into distinct effects on gene expression and cellular processes, ultimately influencing insulin sensitivity. More research is needed to fully unravel the complex interplay of factors contributing to FK614's anti-diabetic effects.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Indolo[3,2-b]carbazole-6-carbaldehyde](/img/structure/B1672663.png)